Cas no 21946-71-4 ((2s)-2-Aminopentane-1,5-diol)

(2S)-2-Aminopentane-1,5-diol is a chiral amino alcohol with a five-carbon backbone, featuring both hydroxyl and amine functional groups. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and asymmetric catalysts. Its stereochemical purity (S-configuration) makes it useful for enantioselective reactions, while the bifunctional nature (amine and diol) allows for diverse reactivity and coordination properties. The compound’s stability and solubility in polar solvents further enhance its applicability in fine chemical and medicinal chemistry research. Its structural features enable selective modifications, making it a valuable building block for complex molecular architectures.
(2s)-2-Aminopentane-1,5-diol structure
(2s)-2-Aminopentane-1,5-diol structure
Product Name:(2s)-2-Aminopentane-1,5-diol
CAS No:21946-71-4
MF:C5H13NO2
MW:119.162221670151
CID:2657218
PubChem ID:11829415
Update Time:2025-10-30

(2s)-2-Aminopentane-1,5-diol Chemical and Physical Properties

Names and Identifiers

    • (2s)-2-aminopentane-1,5-diol
    • SCHEMBL1603970
    • 21946-71-4
    • EN300-6202329
    • (S)-2-amino-pentane-1,5-diol
    • AKOS006340666
    • UEDDHBVGNLVMRQ-YFKPBYRVSA-N
    • (S)-2-Aminopentane-1,5-diol
    • (2s)-2-Aminopentane-1,5-diol
    • Inchi: 1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2/t5-/m0/s1
    • InChI Key: UEDDHBVGNLVMRQ-YFKPBYRVSA-N
    • SMILES: OC[C@H](CCCO)N

Computed Properties

  • Exact Mass: 119.094628657Da
  • Monoisotopic Mass: 119.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 49.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 66.5Ų

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(2s)-2-Aminopentane-1,5-diol Related Literature

Additional information on (2s)-2-Aminopentane-1,5-diol

Introduction to (2S)-2-Aminopentane-1,5-diol (CAS No. 21946-71-4)

(2S)-2-Aminopentane-1,5-diol is a significant compound in the field of pharmaceutical chemistry and biochemistry, renowned for its versatile applications and structural uniqueness. With the CAS number 21946-71-4, this chiral amino alcohol has garnered considerable attention due to its role as a key intermediate in the synthesis of various bioactive molecules. This article delves into the compound's chemical properties, synthetic pathways, and its emerging applications in medicinal chemistry and drug development.

The molecular structure of (2S)-2-Aminopentane-1,5-diol consists of a five-carbon chain with an amine group at the second carbon and hydroxyl groups at both the first and fifth positions. This configuration imparts a high degree of stereochemical complexity, making it a valuable building block for enantiomerically pure compounds. The presence of both amine and hydroxyl functional groups allows for diverse chemical modifications, enabling the synthesis of complex molecules with tailored biological activities.

In recent years, there has been a surge in research focused on the applications of (2S)-2-Aminopentane-1,5-diol in drug discovery. Its chiral center makes it an excellent candidate for producing enantiomerically pure drugs, which are often required to achieve optimal pharmacological effects while minimizing side reactions. For instance, studies have demonstrated its utility in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis, which are pivotal in constructing enantiomerically enriched pharmaceuticals.

One of the most compelling aspects of (2S)-2-Aminopentane-1,5-diol is its role as a precursor in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with potential applications in treating neurological disorders, inflammatory diseases, and metabolic conditions. The compound's ability to serve as a scaffold for further derivatization has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

The synthetic pathways for obtaining (2S)-2-Aminopentane-1,5-diol have also seen significant advancements. Modern synthetic methods often employ biocatalytic approaches to enhance yield and selectivity. For example, enzymatic resolutions and dynamic kinetic resolutions have been utilized to produce enantiomerically pure forms of this compound with high efficiency. These techniques align with the growing trend towards green chemistry, reducing waste and energy consumption in the synthesis process.

The pharmacological profile of derivatives derived from (2S)-2-Aminopentane-1,5-diol has been extensively studied. Preclinical trials have revealed promising results in terms of efficacy and safety for various therapeutic indications. Notably, compounds derived from this scaffold have shown potential as kinase inhibitors, which are critical in targeting cancerous growths and inflammatory pathways. Additionally, research indicates that modifications to the hydroxyl and amine groups can fine-tune the pharmacokinetic properties of these derivatives, enhancing their bioavailability and therapeutic window.

The future prospects for (2S)-2-Aminopentane-1,5-diol are vast and multifaceted. As computational chemistry and artificial intelligence continue to advance, new methodologies for designing and synthesizing complex molecules are emerging. This compound is likely to play an integral role in these innovations, particularly in the development of next-generation drugs that are more effective and less toxic than current alternatives.

In conclusion, (2S)-2-Aminopentane-1,5-diol (CAS No. 21946-71-4) stands out as a cornerstone in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as a key intermediate in drug synthesis underscores its importance in modern medicinal chemistry. With ongoing research uncovering new synthetic routes and therapeutic applications, this compound is poised to remain at the forefront of pharmaceutical innovation for years to come.

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